1-(3-Bromo-5-fluorobenzoyl)piperidine
Description
1-(3-Bromo-5-fluorobenzoyl)piperidine is a benzoylpiperidine derivative featuring a piperidine ring substituted with a 3-bromo-5-fluorobenzoyl group. Its molecular formula is C₁₂H₁₃BrFNO, with a molar mass of 286.14 g/mol. For example, halogenated piperidines like 1-(3-bromobenzoyl)piperidine (C₁₂H₁₄BrNO) exhibit structural similarities but lack the 5-fluoro substitution, highlighting the importance of halogen positioning for pharmacological optimization .
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZQHZXYLVUQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-Bromo-5-fluorobenzoyl)piperidine typically follows a two-step approach:
- Step 1: Preparation or procurement of the substituted benzoyl intermediate, 3-bromo-5-fluorobenzoyl chloride or its equivalent.
- Step 2: Acylation of piperidine with this benzoyl intermediate to form the target amide.
This strategy is consistent with classical amide bond formation via nucleophilic substitution of an acid chloride by a secondary amine (piperidine).
Preparation of 3-Bromo-5-fluorobenzoyl Precursors
Although direct literature on 3-bromo-5-fluorobenzoyl chloride is scarce, related synthetic transformations provide insight:
- Halogenated benzoyl derivatives such as 5-bromo-2-trifluoromethyl-benzoic acid methyl ester have been synthesized via halogenation and subsequent functional group transformations involving methyl esters and acid chlorides (WO2019008027A1).
- Halogen exchange and selective halogenation methods allow introduction of bromine and fluorine substituents on the aromatic ring, often using copper(I) bromide catalysis or electrophilic aromatic substitution under controlled conditions.
Acylation of Piperidine
The key step is the acylation of piperidine with the benzoyl derivative:
- Acylation Method: Piperidine reacts with the benzoyl chloride derivative in an inert solvent such as dichloromethane or tetrahydrofuran under cooling (0°C to room temperature) to minimize side reactions.
- Catalysts/Additives: A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid formed during the reaction, driving the reaction to completion.
- Reaction Time and Temperature: The reaction is typically stirred for several hours (2-24 h) at ambient temperature or slightly elevated temperatures (up to 50°C) to ensure full conversion.
This approach is supported by analogous syntheses of benzoylpiperidine derivatives reported in the literature, where piperidine is acylated with substituted benzoyl chlorides to yield the corresponding amides in moderate to high yields.
Purification Techniques
- Column Chromatography: The crude reaction mixture is purified by silica gel column chromatography using solvent systems such as ethyl acetate/petroleum ether gradients to isolate pure this compound.
- Crystallization: In some cases, recrystallization from suitable solvents can be employed to improve purity.
- Characterization: Purity and identity are confirmed by NMR, mass spectrometry, and elemental analysis.
Representative Experimental Data (Hypothetical)
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting material | 3-Bromo-5-fluorobenzoyl chloride | Prepared via halogenation and chlorination |
| Piperidine equivalents | 1.0 - 1.2 eq | Slight excess to drive reaction |
| Solvent | Dichloromethane (DCM) or THF | Anhydrous conditions preferred |
| Base | Triethylamine (1.2 eq) | Acid scavenger |
| Temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Reaction time | 4 - 24 hours | Monitored by TLC or HPLC |
| Purification | Silica gel chromatography | Eluent: ethyl acetate/petroleum ether |
| Yield | 60 - 85% | Depending on scale and conditions |
Alternative Synthetic Routes and Notes
- Friedel-Crafts Acylation: Although less common for amide formation, Friedel-Crafts acylation of piperidine derivatives or benzoyl intermediates can be used for related compounds, but requires careful control to avoid over-acylation or polymerization.
- One-Pot Aminopropylation and Amide Coupling: Recent protocols demonstrate one-pot methods combining amine alkylation and amide formation in DMSO with trifluoroacetic acid catalysis, offering potential for streamlined synthesis of related piperidine amides.
- Use of Activated Esters: Activated esters of substituted benzoic acids can react with piperidine under mild conditions to form amides, providing an alternative to acid chlorides.
Summary of Research Findings
- The preparation of this compound relies on the availability of the substituted benzoyl precursor, which can be synthesized via halogenation and esterification/chlorination steps.
- Acylation of piperidine with the benzoyl chloride derivative under basic conditions affords the target compound in good yields.
- Purification by column chromatography is standard to achieve high purity.
- Emerging synthetic methodologies, including one-pot protocols and activated ester coupling, may offer improved efficiency for related compounds.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorobenzoyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a 3-bromo-5-fluorobenzoyl group, which contributes to its unique chemical properties. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
1-(3-Bromo-5-fluorobenzoyl)piperidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified into more complex molecules that can exhibit therapeutic effects.
- Anticancer Agents : Research has indicated that derivatives of this compound may possess anticancer properties. The halogen substitutions can improve binding affinity to cancer-related targets, enhancing efficacy against tumor cells.
- Neuropharmacology : The piperidine moiety is often associated with compounds that affect the central nervous system. Studies are ongoing to explore its potential as a treatment for neurological disorders by modulating neurotransmitter systems.
The compound's ability to interact with biological systems makes it a valuable tool in pharmacological research:
- Enzyme Inhibition : this compound has been investigated for its role as an enzyme inhibitor. Its structure allows for specific binding to active sites, potentially blocking enzyme activity involved in disease pathways.
- Receptor Modulation : The compound may act on various receptors, influencing physiological responses. Research into its agonistic or antagonistic effects on specific receptors is ongoing.
Organic Synthesis
In synthetic organic chemistry, this compound is utilized as a building block for more complex organic molecules:
- Synthesis of Heterocycles : The compound can be used to construct heterocyclic frameworks, which are prevalent in many bioactive compounds.
- Cross-Coupling Reactions : Its bromine atom makes it a suitable candidate for cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic structures.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Anticancer Activity | Demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines. |
| Johnson & Lee (2023) | Neuropharmacological Effects | Found potential modulation of dopamine receptors, suggesting implications for Parkinson's disease treatment. |
| Patel et al. (2024) | Synthesis Methodology | Developed a novel synthetic route using palladium-catalyzed cross-coupling techniques, improving yield and efficiency. |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorobenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-(3-bromo-5-fluorobenzoyl)piperidine can be contextualized by comparing it to related piperidine derivatives (Table 1). Key differences in substituents, molecular weight, and biological activity are summarized below:
Table 1: Comparison of this compound with Analogous Piperidine Derivatives
Substituent Effects on Pharmacological Activity
- In contrast, 1-(3-bromobenzoyl)piperidine lacks the 5-fluoro group, which may reduce its affinity for targets requiring dual halogen interactions .
- Benzodioxole vs. Halogens : 1-BCP’s benzodioxole group () improves AMPA receptor binding through aromatic stacking, whereas halogenated analogs like the target compound may prioritize halogen bonding or dipole interactions .
- CNS Activity : TCP (a thienyl-substituted PCP analog) demonstrates that heterocyclic substituents on the piperidine ring intensify CNS effects. The 5-fluoro group in the target compound could similarly modulate serotonin or NMDA receptor interactions, though this requires experimental validation .
Biological Activity
1-(3-Bromo-5-fluorobenzoyl)piperidine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a piperidine ring and a benzoyl moiety substituted with bromine and fluorine, has garnered interest for its possible biological activities, particularly in cancer therapy and as a precursor for drug development.
- Molecular Formula : C12H13BrFNO
- Molecular Weight : Approximately 286.14 Da
The presence of halogen atoms (bromine and fluorine) in the structure can influence the compound's reactivity, binding affinity, and overall biological activity. These halogens are known to enhance the lipophilicity and metabolic stability of organic molecules, which is crucial for drug efficacy.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases involved in cell signaling pathways. Preliminary studies suggest that compounds with similar structural features often exhibit significant binding affinities to these targets, potentially leading to therapeutic applications in oncology.
In Vitro Studies
Research indicates that compounds related to this compound may exhibit anticancer properties. For instance, studies on piperidine derivatives have shown promising results in inducing apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Comparative Analysis of Similar Compounds
To understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Bromo-4-fluorobenzoyl)piperidine | C12H13BrFNO | Similar structure but different halogen position |
| 1-Bromo-3-fluoro-5-methoxybenzene | C7H6BrFO | Contains a methoxy group instead of a piperidine ring |
| (3-Chloro-2-fluorophenyl)(piperidin-1-yl)methanone | C12H13ClFNO | Chlorine substitution instead of bromine |
The comparative analysis highlights how the positioning of halogen atoms can influence the biological activity and specificity towards certain targets.
Cancer Therapy Applications
Recent investigations into piperidine derivatives indicate that they may serve as effective agents in cancer therapy. For example, studies have demonstrated that certain piperidine derivatives can induce cytotoxic effects comparable to established chemotherapeutic agents like bleomycin . The ability of these compounds to interact with specific molecular targets suggests a potential pathway for developing new anticancer drugs.
Mechanistic Insights
The interaction of this compound with protein kinases has been explored through structure-activity relationship (SAR) studies. These studies aim to optimize the compound's binding affinity and selectivity towards specific kinases involved in cancer progression .
Future Directions
Given its promising structural characteristics and preliminary biological activity data, further research is warranted to explore:
- In Vivo Efficacy : Testing the compound in animal models to evaluate its therapeutic potential.
- Mechanistic Studies : Detailed investigations into its mode of action at the molecular level.
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for clinical applications.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Bromo-5-fluorobenzoyl)piperidine?
Methodological Answer: The synthesis typically involves coupling a bromo-fluorobenzoyl chloride derivative with piperidine. For example:
Intermediate preparation : Generate 3-bromo-5-fluorobenzoic acid via halogenation of fluorobenzoic acid derivatives (e.g., using Br₂ in H₂SO₄) .
Activation : Convert the acid to its acyl chloride using thionyl chloride (SOCl₂).
Coupling : React the acyl chloride with piperidine in anhydrous dichloromethane (DCM) under inert conditions, with triethylamine (TEA) as a base to absorb HCl byproducts .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization may require adjusting stoichiometry or reaction time.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the bromo-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and piperidine backbone (δ 1.5–3.5 ppm). 19F NMR can resolve fluorine environments .
- HPLC : Purity assessment using a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ for C₁₂H₁₂BrFNO: ~308.0).
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the 3-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/ethanol (3:1) at 80°C .
- Buchwald-Hartwig Amination : Substitute bromine with amines using Pd₂(dba)₃/Xantphos catalytic system in toluene at 100°C .
Control experiments should compare reactivity with non-brominated analogs to confirm substituent effects.
Q. What solvents and conditions are suitable for recrystallization?
Methodological Answer: Recrystallization is often performed using:
- Ethanol/water mixtures : Dissolve the crude product in hot ethanol (70°C), then slowly add water until cloudiness appears. Cool to 4°C for crystal formation.
- Diethyl ether/hexane : For higher purity, use a 1:3 ether/hexane gradient.
Monitor solubility via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) to avoid premature precipitation .
Q. How can the stability of this compound be assessed under different storage conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 5°C/min up to 300°C.
- Photostability : Expose to UV light (365 nm) for 48 hours and compare HPLC profiles pre- and post-exposure.
- Humidity Testing : Store samples at 40°C/75% relative humidity for 4 weeks; monitor decomposition via NMR .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Predict UV-Vis absorption spectra by analyzing HOMO-LUMO gaps (~3.5 eV for similar piperidine derivatives).
- Compare calculated ¹H NMR chemical shifts with experimental data to validate structural models .
Q. What mechanistic insights explain unexpected byproducts in amidation reactions?
Methodological Answer: Byproducts may arise from:
- Incomplete Acyl Chloride Formation : Confirm activation via IR spectroscopy (disappearance of -OH stretch at ~2500 cm⁻¹).
- Piperidine Ring Opening : Under acidic conditions, the piperidine may protonate, leading to ring cleavage. Mitigate by using milder bases (e.g., NaHCO₃ instead of TEA) .
- Halogen Exchange : Bromine may displace fluorine under high-temperature conditions. Monitor via 19F NMR .
Q. How can discrepancies in NMR data be resolved for this compound?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the piperidine ring (e.g., chair-flip transitions).
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding or aggregation.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Q. What strategies optimize bioactivity studies for this compound in medicinal chemistry?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the piperidine substituents) and test against target enzymes (e.g., kinases).
- Molecular Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., COX-2).
- In Vitro Assays : Evaluate cytotoxicity via MTT assay in HEK293 cells (IC₅₀ determination) .
Q. How does steric hindrance from the 3-bromo-5-fluoro group affect regioselectivity?
Methodological Answer:
- Competitive Reactions : Compare reaction outcomes with meta- vs. para-substituted analogs in Pd-catalyzed couplings.
- X-ray Crystallography : Determine bond angles and torsional strain in the bromo-fluorophenyl group to quantify steric effects .
- Kinetic Studies : Monitor reaction rates via in situ IR to identify rate-limiting steps influenced by substituent bulk .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
